molecular formula C9H6OS B160397 Benzo[b]thiophene-3-carboxaldehyde CAS No. 5381-20-4

Benzo[b]thiophene-3-carboxaldehyde

Cat. No. B160397
CAS RN: 5381-20-4
M. Wt: 162.21 g/mol
InChI Key: WDJLPQCBTBZTRH-UHFFFAOYSA-N
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Patent
US04659717

Procedure details

To a solution of 17 ml of a 1.6M solution of n-butyl lithium in hexane and 100 ml of dry diethyl ether at -70° C. was added a solution of 5.3 g of 3-bromobenzo[b]thiophene in 65 ml of diethyl ether. After stirring for about 30 minutes, 2.2 ml of dry dimethylformamide in 2.5 ml of dry diethyl ether were added. The mixture was stirred for about 3.5 hours at -70° C., and then allowed to warm to -5° C. Approximately 100 ml of 1N hydrochloric acid were added and the reaction mixture was stirred at 0° C. for 15 minutes. The layers were separated and the aqueous layer was extracted with one liter of ether. The organic extracts were combined, dried over magnesium sulfate, and evaporated in vacuo. The resulting oil was held at 0° C. overnight at which time an orange solid had formed. Approximately 4.6 g of this solid was recovered and identified by proton NMR to be the desired subtitle carboxaldehyde intermediate. The carboxaldehyde intermediate was used without further purification.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[C:8]2[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=2[S:10][CH:11]=1.CN(C)[CH:18]=[O:19].Cl>CCCCCC.C(OCC)C>[S:10]1[CH:11]=[C:7]([CH:18]=[O:19])[C:8]2[CH:15]=[CH:14][CH:13]=[CH:12][C:9]1=2

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
5.3 g
Type
reactant
Smiles
BrC=1C2=C(SC1)C=CC=C2
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
65 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
2.2 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
2.5 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
After stirring for about 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for about 3.5 hours at -70° C.
Duration
3.5 h
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 0° C. for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with one liter of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
WAIT
Type
WAIT
Details
The resulting oil was held at 0° C. overnight at which time
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
an orange solid had formed
CUSTOM
Type
CUSTOM
Details
Approximately 4.6 g of this solid was recovered
CUSTOM
Type
CUSTOM
Details
The carboxaldehyde intermediate was used without further purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
S1C2=C(C(=C1)C=O)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.